molecular formula C17H15BrN2O3S B2936685 4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 903274-18-0

4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2936685
CAS No.: 903274-18-0
M. Wt: 407.28
InChI Key: VZYTVYBWIGVIQE-UHFFFAOYSA-N
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Description

4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a bromine atom, a sulfonamide group, and a fused heterocyclic system, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline core.

    Sulfonamide Formation: The final step involves the reaction of the brominated pyrroloquinoline with a sulfonamide derivative under suitable conditions, often using a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the quinoline and sulfonamide moieties.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.

Scientific Research Applications

4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can serve as a probe to study biological pathways and interactions, especially those involving sulfonamide-sensitive enzymes.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The sulfonamide group is known to interact with enzyme active sites, while the bromine atom and quinoline core can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide: shares similarities with other sulfonamide-containing compounds and brominated heterocycles.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole are well-known sulfonamides with antibacterial properties.

    Brominated Heterocycles: Compounds such as 4-bromoindole and 4-bromopyrazole are examples of brominated heterocycles with diverse applications.

Uniqueness

The uniqueness of this compound lies in its combination of a brominated quinoline core with a sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c18-13-2-4-15(5-3-13)24(22,23)19-14-9-11-1-6-16(21)20-8-7-12(10-14)17(11)20/h2-5,9-10,19H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYTVYBWIGVIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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